molecular formula C16H14O3 B13135733 methyl E-4-(4-hydroxyphenyl)cinnamate

methyl E-4-(4-hydroxyphenyl)cinnamate

Cat. No.: B13135733
M. Wt: 254.28 g/mol
InChI Key: XBCZOJSDLWDJLY-NYYWCZLTSA-N
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Description

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is an organic compound with the molecular formula C16H14O3 It is a derivative of biphenyl, featuring a hydroxy group and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate can be synthesized through the esterification of 4-hydroxybiphenyl-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-hydroxybiphenyl with acryloyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale esterification process, where the reactants are continuously fed into a reactor, and the product is distilled off. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, while the biphenyl moiety can interact with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is unique due to the presence of both a hydroxy group and an acrylate ester, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl (E)-3-[4-(4-hydroxyphenyl)phenyl]prop-2-enoate

InChI

InChI=1S/C16H14O3/c1-19-16(18)11-4-12-2-5-13(6-3-12)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-4+

InChI Key

XBCZOJSDLWDJLY-NYYWCZLTSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)O

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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